molecular formula C8H8N2O2 B12886184 1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione CAS No. 501102-23-4

1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione

Cat. No.: B12886184
CAS No.: 501102-23-4
M. Wt: 164.16 g/mol
InChI Key: LGUBIHZXFSOIAW-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione is a heterocyclic compound that belongs to the pyrrolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes a base-mediated cyclization to form the pyrrolopyridine core . The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the pyrrolopyridine core.

Scientific Research Applications

1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acid residues in the target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

501102-23-4

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

1-methyl-7H-pyrrolo[3,2-c]pyridine-4,6-dione

InChI

InChI=1S/C8H8N2O2/c1-10-3-2-5-6(10)4-7(11)9-8(5)12/h2-3H,4H2,1H3,(H,9,11,12)

InChI Key

LGUBIHZXFSOIAW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1CC(=O)NC2=O

Origin of Product

United States

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